2-(Bromomethyl)-1-methoxy-3-nitrobenzene
Overview
Description
2-(Bromomethyl)-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene typically involves the bromination of 1-methoxy-3-nitrobenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(Aminomethyl)-1-methoxy-3-nitrobenzene.
Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-3-nitrobenzene
Scientific Research Applications
2-(Bromomethyl)-1-methoxy-3-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-methoxybenzene
- 2-(Bromomethyl)-1-nitrobenzene
- 2-(Chloromethyl)-1-methoxy-3-nitrobenzene
Uniqueness
2-(Bromomethyl)-1-methoxy-3-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Biological Activity
2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H10BrNO3
- CAS Number : 3913-23-3
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory processes, similar to other compounds that modulate leukotriene production. This compound's structure allows it to participate in electrophilic reactions, which can lead to the formation of reactive intermediates that interact with cellular macromolecules.
Biological Activities
1. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development as an antibacterial agent.
2. Anticancer Properties
Studies have indicated potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The compound's ability to disrupt cellular signaling pathways associated with cancer progression suggests its utility in cancer therapeutics .
3. Anti-inflammatory Effects
As an inhibitor of inflammatory mediators, this compound may contribute to the reduction of inflammation in various models of disease, including asthma and atherosclerosis. Its dual action as both a lipoxygenase inhibitor and histamine antagonist positions it as a promising candidate for treating inflammatory conditions .
Case Studies and Research Findings
Several key studies have highlighted the biological activities and therapeutic potential of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves bromination reactions followed by nucleophilic substitution processes. This compound can serve as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQICKUZAGVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173354 | |
Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-86-2 | |
Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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